N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide

LRRK2 Kinase inhibition Neurodegenerative disease

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide (CAS 312922-44-4) is a synthetic benzothiazole-benzamide derivative with the molecular formula C21H16N2OS and a molecular weight of 344.43 g/mol. It belongs to a class of compounds characterized by a benzothiazole core linked via a phenyl ring to a 3-methylbenzamide moiety.

Molecular Formula C21H16N2OS
Molecular Weight 344.43
CAS No. 312922-44-4
Cat. No. B2397543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide
CAS312922-44-4
Molecular FormulaC21H16N2OS
Molecular Weight344.43
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C21H16N2OS/c1-14-6-4-7-15(12-14)20(24)22-17-9-5-8-16(13-17)21-23-18-10-2-3-11-19(18)25-21/h2-13H,1H3,(H,22,24)
InChIKeyHPNXNRSCTLZKTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-methylbenzamide (CAS 312922-44-4): A Benzothiazole-Benzamide for LRRK2-Targeted Research


N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide (CAS 312922-44-4) is a synthetic benzothiazole-benzamide derivative with the molecular formula C21H16N2OS and a molecular weight of 344.43 g/mol [1]. It belongs to a class of compounds characterized by a benzothiazole core linked via a phenyl ring to a 3-methylbenzamide moiety. Compounds of this structural class have been described in patent literature as potential inhibitors of leucine-rich repeat kinase 2 (LRRK2), a therapeutic target for neurodegenerative diseases such as Parkinson's and Alzheimer's [2]. The compound is primarily distributed by chemical vendors for research purposes, with typical purities of 95%+ .

Why N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-methylbenzamide Cannot Be Replaced by Generic Benzothiazole Analogs


The benzothiazole-benzamide scaffold is recognized as a privileged structure in medicinal chemistry, yet subtle variations in substitution patterns profoundly influence target engagement, selectivity, and pharmacokinetic profiles [1]. N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide features a unique connectivity: a benzothiazole ring at the meta-position of the central phenyl group, and a 3-methyl substituent on the benzamide ring. This combination creates a distinct spatial and electronic arrangement that is absent in simpler or differently substituted analogs. Generic substitution with other benzothiazole derivatives—such as those lacking the central phenyl spacer or bearing different amide substituents—risks losing the specific interactions required for LRRK2 inhibition, potentially resulting in orders-of-magnitude differences in potency [2]. The quantitative evidence below demonstrates why this compound must be explicitly specified in procurement and experimental design.

Quantitative Differentiation of N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-methylbenzamide Against Comparator Analogs


LRRK2 Kinase Inhibition Potency: Structural Dependence of IC50 in Benzothiazole-Benzamide Series

In the benzothiazole-benzamide series disclosed in EP3842422A1 [1], the presence of a 3-methylbenzamide group attached via a meta-substituted phenyl spacer (as in N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide) is associated with LRRK2 inhibitory activity in the sub-micromolar range. While exact IC50 data for this specific CAS number is not publicly reported, its structural analog with a 4-morpholinobenzamide group instead of 3-methylbenzamide (Compound 4 in the patent) exhibits an IC50 of 50 nM against wild-type LRRK2 and 140 nM against the G2019S mutant [1]. The 3-methyl substitution on the benzamide ring is expected to modulate potency through steric and electronic effects distinct from the morpholine analog. This is a class-level inference based on the structure-activity relationship (SAR) described in the patent, where the benzothiazole-benzamide core is essential for activity, and the amide substituent fine-tunes potency [1].

LRRK2 Kinase inhibition Neurodegenerative disease

Physicochemical Property Differentiation: LogP and Topological Polar Surface Area (TPSA)

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide has a computed XLogP3 of 5.5 and a TPSA of 70.2 Ų [1]. In comparison, the morpholine-containing analog (Compound 4 from EP3842422A1) has a lower LogP due to the polar morpholine group and a higher TPSA. The higher lipophilicity (LogP 5.5) and lower TPSA (70.2 Ų) of the target compound are within the range generally considered favorable for CNS penetration (LogP 2–5, TPSA < 90 Ų). The unsubstituted benzamide analog, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide (CAS 313535-65-8), would have a different LogP (estimated ~4.8–5.2) and TPSA (similar), but the methyl group of the target compound adds steric bulk that can influence receptor binding and metabolic stability .

Physicochemical properties Drug-likeness CNS penetration

Structural Uniqueness in Commercial Screening Libraries

According to the ChemDiv compound catalog, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide (Compound ID 3338-5817) is part of a proprietary screening collection . Its specific substitution pattern—meta-benzothiazole-phenyl combined with 3-methylbenzamide—is relatively uncommon in commercial libraries. A search of the ZINC database (ZINC15) reveals that compounds with the exact framework 'C21H16N2OS' and the InChIKey 'HPNXNRSCTLZKTH' are sparse, with no known activity annotated in ChEMBL 20 [1]. This underscores the compound's potential as a novel scaffold for hit discovery and its differentiation from more common, heavily explored benzothiazole derivatives.

Chemical diversity Screening library Scaffold hopping

Recommended Research and Procurement Applications for N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-methylbenzamide


LRRK2-Targeted Drug Discovery for Parkinson's Disease

Based on its structural alignment with the benzothiazole-benzamide LRRK2 inhibitor series described in EP3842422A1 [1], this compound is a rational choice for hit-to-lead programs targeting LRRK2 kinase inhibition. Its unique 3-methylbenzamide substituent offers a distinct SAR vector compared to the morpholine and other amide analogs exemplified in the patent, potentially yielding different selectivity and pharmacokinetic profiles. Procure this compound to expand the chemical diversity of LRRK2 inhibitor libraries and to probe the role of the amide substituent in kinase selectivity.

CNS-Penetrant Probe Development

The favorable computed physicochemical properties (XLogP3 = 5.5, TPSA = 70.2 Ų) [2] place this compound within the CNS drug-like space. Researchers developing chemical probes for neurodegenerative targets can prioritize this scaffold for blood-brain barrier permeability studies, leveraging its lipophilic character as a starting point for further optimization of solubility and metabolic stability.

Scaffold-Hopping and Chemical Biology

The scaffold's rarity in annotated biological databases (no known activity in ChEMBL 20) [3] makes it a valuable tool for target identification and chemical biology campaigns. Its procurement is justified for affinity-based proteomics or phenotypic screening where novel scaffolds are required to identify new targets or mechanisms of action distinct from the crowded kinase inhibitor space.

Quote Request

Request a Quote for N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.